Cas no 896269-12-8 (N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methanesulfonylbenzamide)

N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methanesulfonylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methanesulfonylbenzamide
- F2556-0251
- N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
- 896269-12-8
- N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide
- AKOS024660036
- (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
- NDJYCYAHCJWCML-FBMGVBCBSA-N
-
- インチ: 1S/C16H13ClN2O3S2/c1-19-14-11(17)7-5-8-12(14)23-16(19)18-15(20)10-6-3-4-9-13(10)24(2,21)22/h3-9H,1-2H3/b18-16+
- InChIKey: NDJYCYAHCJWCML-FBMGVBCBSA-N
- ほほえんだ: C(/N=C1\N(C)C2=C(Cl)C=CC=C2S\1)(=O)C1=CC=CC=C1S(C)(=O)=O
計算された属性
- せいみつぶんしりょう: 380.0056123g/mol
- どういたいしつりょう: 380.0056123g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 632
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 101Ų
N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methanesulfonylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2556-0251-40mg |
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide |
896269-12-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2556-0251-2mg |
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide |
896269-12-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2556-0251-30mg |
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide |
896269-12-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2556-0251-2μmol |
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide |
896269-12-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2556-0251-20mg |
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide |
896269-12-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2556-0251-25mg |
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide |
896269-12-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2556-0251-50mg |
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide |
896269-12-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2556-0251-5μmol |
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide |
896269-12-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2556-0251-75mg |
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide |
896269-12-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2556-0251-100mg |
N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide |
896269-12-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methanesulfonylbenzamide 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methanesulfonylbenzamideに関する追加情報
Comprehensive Overview of N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methanesulfonylbenzamide (CAS No. 896269-12-8)
N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methanesulfonylbenzamide (CAS No. 896269-12-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the benzothiazole family, known for its diverse biological activities and applications in drug discovery. The presence of a chloro and methanesulfonyl group in its structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
Researchers are increasingly interested in N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methanesulfonylbenzamide due to its potential role in developing novel therapeutic agents. Its unique molecular framework allows it to interact with various biological targets, which is why it is often explored in the context of enzyme inhibition and receptor modulation. The compound's CAS No. 896269-12-8 is frequently searched in scientific databases, highlighting its relevance in contemporary chemical research.
One of the key advantages of N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methanesulfonylbenzamide is its versatility. It can be utilized in the synthesis of heterocyclic compounds, which are foundational in medicinal chemistry. The methanesulfonyl group, in particular, contributes to its stability and solubility, making it suitable for various experimental conditions. This has led to its inclusion in high-throughput screening programs aimed at identifying new bioactive molecules.
In addition to its pharmaceutical applications, CAS No. 896269-12-8 is also of interest in material science. The compound's ability to form stable complexes with metals opens up possibilities for its use in catalysis and sensor development. Recent studies have explored its potential in creating advanced materials with tailored properties, further expanding its utility beyond traditional chemical synthesis.
The synthesis of N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methanesulfonylbenzamide involves multi-step organic reactions, often starting from commercially available benzothiazole derivatives. Optimizing these synthetic routes is a focal point for chemists, as it impacts the compound's yield and purity. Given the growing demand for high-purity intermediates, CAS No. 896269-12-8 is a subject of ongoing research to improve its production efficiency.
From an industrial perspective, the scalability of N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methanesulfonylbenzamide is a critical factor. Companies specializing in fine chemicals are investing in technologies to produce this compound at a larger scale while maintaining cost-effectiveness. This aligns with the broader trend of green chemistry, where minimizing waste and energy consumption during synthesis is prioritized.
Another area of interest is the compound's potential role in crop protection. Preliminary studies suggest that derivatives of N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methanesulfonylbenzamide may exhibit herbicidal or fungicidal properties. This has led to collaborations between academic researchers and agrochemical companies to explore its efficacy in field trials.
For researchers and procurement specialists, understanding the storage conditions and handling requirements of CAS No. 896269-12-8 is essential. The compound should be stored in a cool, dry environment, away from direct sunlight, to ensure its long-term stability. Proper handling protocols, including the use of personal protective equipment, are recommended to maintain safety in laboratory settings.
In summary, N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methanesulfonylbenzamide (CAS No. 896269-12-8) is a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity profile make it a valuable asset in modern chemical research. As scientific advancements continue, the demand for this compound is expected to grow, further solidifying its importance in the chemical industry.
896269-12-8 (N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methanesulfonylbenzamide) 関連製品
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